molecular formula C18H18N2O5S3 B2928578 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097898-99-0

5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2928578
CAS No.: 2097898-99-0
M. Wt: 438.53
InChI Key: ZHDWIMRTKHOVKQ-UHFFFAOYSA-N
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Description

The compound “5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide” is a complex organic molecule. It contains two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the thiophene rings and other functional groups present in the molecule. Thiophene rings can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have good thermal and chemical stability .

Scientific Research Applications

Studies on Organophosphorus Compounds

A study by El‐Barbary and Lawesson explores the synthesis of phosphorins from derivatives of 2-hydroxybenzoic acids, offering insights into the creation of heterocyclic phosphorus compounds with potential applications in materials science and catalysis (El‐Barbary & Lawesson, 1981).

Antimicrobial Activity of Sulfonamides

Krátký et al. designed and synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating their antimicrobial activity against a range of bacteria and Mycobacterium species. This indicates potential applications in the development of new antimicrobial agents (Krátký et al., 2012).

Julia-Kocienski Olefination Reaction

Alonso et al. utilized 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, demonstrating their utility in synthesizing a variety of alkenes and dienes. This research has implications for organic synthesis, particularly in constructing complex molecular architectures (Alonso et al., 2005).

Sulfonated Nanofiltration Membranes

Liu et al. developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux, demonstrating their efficacy in dye treatment applications. This suggests potential applications in water purification and the treatment of industrial effluents (Liu et al., 2012).

Glutaminase Inhibitors

Shukla et al. synthesized and evaluated BPTES analogs as glutaminase inhibitors, highlighting their potential in cancer therapy by attenuating the growth of lymphoma cells in vitro and in vivo. This research contributes to the development of novel therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of applications in fields such as medicinal chemistry and materials science . Future research may focus on developing new synthesis methods and exploring the properties and applications of these compounds.

Properties

IUPAC Name

5-[(2-hydroxy-2,2-dithiophen-2-ylethyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S3/c1-25-14-7-6-12(10-13(14)17(19)21)28(23,24)20-11-18(22,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,20,22H,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWIMRTKHOVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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